![molecular formula C17H19N B112556 2-[1,1'-Biphenyl]-2-ylpiperidine CAS No. 383128-27-6](/img/structure/B112556.png)
2-[1,1'-Biphenyl]-2-ylpiperidine
Overview
Description
2-[1,1'-Biphenyl]-2-ylpiperidine (2BP) is an organic compound belonging to the class of piperidines, a type of cyclic amine. It is a colorless liquid with a melting point of -46 °C and a boiling point of 101 °C. 2BP is an important intermediate in the synthesis of many pharmaceuticals, such as the anti-inflammatory drug naproxen, and is also used in the synthesis of other organic compounds. In addition, 2BP has been studied for its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
“2-[1,1’-Biphenyl]-2-ylpiperidine” could potentially be used in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
Antibacterial Agents
This compound could also be used in the development of antibacterial agents . A series of biphenyl and dibenzofuran derivatives were designed and synthesized, exhibiting potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities .
Suzuki–Miyaura Cross Coupling
“2-[1,1’-Biphenyl]-2-ylpiperidine” could potentially be used in Suzuki–Miyaura cross coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon–carbon bonds between a variety of aryl and vinyl systems .
properties
IUPAC Name |
2-(2-phenylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMRTTOHRPGDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-2-ylpiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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